7-Hydroxy-8,11,13-abietatrien-19-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-8,11,13-abietatrien-19-oic acid is a diterpenoid compound that belongs to the abietane family It is a naturally occurring organic compound found in various plant species, particularly conifers
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-8,11,13-abietatrien-19-oic acid typically involves the oxidation of dehydroabietic acid. One common method includes the use of sodium borohydride (NaBH4) reduction followed by oxidation with reagents such as OsO4 and oxone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through optimized reaction conditions and the use of efficient catalysts to increase yield and purity .
化学反応の分析
Types of Reactions: 7-Hydroxy-8,11,13-abietatrien-19-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 7-oxo-dehydroabietic acid using oxidizing agents.
Reduction: Reduction of the carbonyl group to form hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: OsO4, oxone.
Reducing Agents: NaBH4.
Solvents: DMSO, PEG300, Tween 80, ddH2O.
Major Products Formed:
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
科学的研究の応用
7-Hydroxy-8,11,13-abietatrien-19-oic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Hydroxy-8,11,13-abietatrien-19-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Protein tyrosine phosphatase 1B (PTP1B), enzymes involved in oxidative stress.
Pathways Involved: Inhibition of PTP1B, leading to potential therapeutic effects in diabetes and obesity.
類似化合物との比較
- Dehydroabietic acid (8,11,13-abietatrien-18-oic acid)
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
Comparison: 7-Hydroxy-8,11,13-abietatrien-19-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit PTP1B and its antioxidative properties make it a compound of interest for therapeutic research .
特性
分子式 |
C20H28O3 |
---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(1S,4aS,9R)-9-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,16-17,21H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,17?,19-,20+/m1/s1 |
InChIキー |
GPFVBJYXFRIOFB-FQVATPOOSA-N |
異性体SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@](C3C[C@H]2O)(C)C(=O)O)C |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2O)(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。